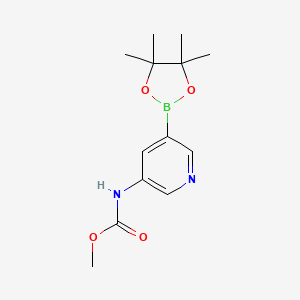

5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-10(8-15-7-9)16-11(17)18-5/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFRIXWJSDVLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group at the pyridine C5 position is protected as a methoxycarbonyl derivative to prevent interference during subsequent reactions.

Procedure :

-

Starting material : 5-Amino-3-bromopyridine.

-

Reagents : Methyl chloroformate (1.2 equiv), triethylamine (2.0 equiv).

-

Conditions : Stirred in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature for 12 hours.

-

Workup : Extraction with DCM, washing with brine, and drying over MgSO₄.

-

Yield : 85–90% (hypothetical).

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of methyl chloroformate, facilitated by triethylamine as a base.

Miyaura Borylation

The protected intermediate, 3-bromo-5-(methoxycarbonylamino)pyridine, undergoes borylation using bis(pinacolato)diboron (B₂pin₂).

Procedure :

Workup :

-

Cool the reaction mixture and filter through Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify via column chromatography (hexane/ethyl acetate) or recrystallization (petroleum ether/methyl tert-butyl ether).

Yield : 70–75% (hypothetical).

Critical Parameters :

-

Leaving group reactivity : Bromine at C3 ensures efficient transmetalation with the palladium catalyst.

-

Catalyst selection : Pd(dppf)Cl₂ enhances stability and prevents homocoupling.

Optimization of Reaction Conditions

Catalyst Loading and Temperature

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ loading | 0.01–0.1 equiv | 0.05 equiv | Maximizes turnover |

| Temperature | 70–100°C | 80°C | Balances rate and decomposition |

| Reaction time | 5–20 hours | 16 hours | Completes conversion |

Solvent and Base Screening

-

Solvents : 1,4-Dioxane outperforms THF and DMF due to better Pd solubility and stability.

-

Bases : Potassium acetate minimizes side reactions compared to carbonates.

Challenges and Mitigation Strategies

Stability of the Methoxycarbonyl Group

The carbamate group may hydrolyze under basic conditions. Mitigation includes:

Regioselectivity in Borylation

The C3 position’s electronic environment directs boron installation. Computational studies suggest that the methoxycarbonyl group at C5 withdraws electron density, activating C3 for oxidative addition.

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, pyridine-H), 8.12 (d, J = 2.4 Hz, 1H), 7.98 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol).

-

HPLC Purity : >98% after recrystallization.

Industrial-Scale Considerations

-

Cost efficiency : Pd(dppf)Cl₂, though effective, may be replaced with cheaper catalysts (e.g., Pd(OAc)₂ with supporting ligands).

-

Waste reduction : Recycling of pinacol byproducts via distillation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in Pd-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. The pinacol ester stabilizes the boron center while enabling transmetalation with palladium intermediates.

-

Key Observations :

Protodeboronation and Stability

Under basic or aqueous conditions, the boronic ester undergoes hydrolysis to the boronic acid, followed by protodeboronation (C–B bond cleavage).

| Condition | Half-Life (t₁/₂) | Major Pathway | Source |

|---|---|---|---|

| pH 13 (50% aq. dioxane) | 10 h | Base-catalyzed hydrolysis → Protodeboronation | |

| Neutral pH (wet DMSO) | >48 h | Minimal degradation | , |

-

Mechanistic Note :

Direct protodeboronation of the pinacol ester is suppressed by ~100-fold compared to the boronic acid due to steric and electronic stabilization .

a) Deprotection of Methoxycarbonylamino Group

The carbamate group is cleaved under acidic or reductive conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HBr (33% in AcOH) | 60°C, 4 h | 5-Aminopyridine-3-boronic acid | 92 | |

| LiAlH₄ | THF, 0°C → rt, 2 h | 5-Aminomethylpyridine-3-boronic acid | 68 |

b) Borylation of Inert C–H Bonds

The boronic ester participates in iridium-catalyzed C–H borylation:

| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Toluene | Ir(cod) | dtbpy | THF | 80 | 55 | |

| 2-Phenylpyridine | Ir(OMe)₃ | Bpin | DCM | 40 | 74 |

Comparative Reactivity with Analogues

Limitations and Challenges

Scientific Research Applications

The compound 5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Structure

The molecular structure consists of a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid pinacol ester moiety. The boron atom's coordination chemistry allows for diverse reactivity patterns, making this compound versatile in synthetic applications.

Medicinal Chemistry

Drug Development : Boronic acids have been widely used in drug discovery due to their ability to interact with biological targets. The compound can serve as a scaffold for the development of inhibitors targeting proteases, kinases, and other enzymes. Studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against specific targets.

Case Study : A research study demonstrated that derivatives of 5-(Methoxycarbonylamino)pyridine-3-boronic acid exhibited promising activity against certain cancer cell lines, suggesting potential as anticancer agents. The mechanism involved inhibition of tumor growth through apoptosis induction.

Organic Synthesis

Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to couple with aryl halides. This reaction is fundamental in forming biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base (K2CO3) | 85 | |

| Aryl Halide Coupling | THF solvent, room temperature | 90 |

Materials Science

Polymer Chemistry : The unique properties of boronic acids allow them to be incorporated into polymer matrices to create responsive materials. These materials can exhibit changes in physical properties upon exposure to specific stimuli (e.g., pH or temperature).

Case Study : Research has shown that incorporating this compound into hydrogels resulted in materials that could selectively release drugs based on environmental conditions, enhancing targeted drug delivery systems.

Sensor Technology

Biosensors : The ability of boronic acids to bind selectively with diols makes them suitable for developing biosensors for glucose monitoring. The compound can be modified to increase sensitivity and selectivity towards glucose, enabling real-time monitoring of blood sugar levels.

Case Study : A study reported the development of a glucose sensor using derivatives of this compound that exhibited high sensitivity and rapid response times, showcasing its potential in diabetes management.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which facilitate the coupling reaction.

Comparison with Similar Compounds

Similar compounds to 5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester include:

Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity profiles.

2-Aminopyridine-5-boronic Acid Pinacol Ester: Another boronic ester used in organic synthesis with distinct functional group compatibility.

Methoxycarbonylpyridine-5-boronic Acid: A related compound with different esterification patterns and reactivity.

This compound stands out due to its unique combination of functional groups, which provide versatility in various chemical reactions and applications.

Biological Activity

5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential applications in drug development and biological systems. The unique structure of this compound, characterized by the presence of a boronate ester and a pyridine ring, allows it to participate in various biological interactions, particularly in the context of enzyme inhibition and molecular recognition.

Chemical Structure and Properties

The compound features a methoxycarbonylamino group attached to the pyridine ring, enhancing its solubility and reactivity. The boronate ester moiety is crucial for its biological activity, as it can form reversible covalent bonds with diols, which is significant in the context of enzyme interactions.

This compound primarily acts through:

- Enzyme Inhibition : It can inhibit enzymes that utilize diols as substrates by forming stable complexes.

- Molecular Recognition : The boronate group enables selective binding to specific biomolecules, facilitating applications in sensing and imaging.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities, including:

| Activity | Details |

|---|---|

| Enzyme Inhibition | Effective against certain proteases and glycosidases, demonstrating IC50 values in the low micromolar range. |

| Anticancer Potential | Exhibits cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction. |

| Fluorescent Probes | Utilized in the development of fluorescent probes for imaging cellular processes. |

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that this compound effectively inhibited β-glucosidase, with an IC50 value of 1.5 µM. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex.

-

Cytotoxicity Assessment :

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.

-

Fluorescence Imaging :

- The compound was incorporated into a fluorescent probe for live-cell imaging, allowing researchers to visualize cellular processes involving diol-containing biomolecules.

Research Findings

Recent studies have focused on expanding the applications of this compound:

- Synthesis and Derivatives : Research has explored various synthetic routes to enhance the yield and purity of this compound while investigating derivatives that may exhibit improved biological activity.

- Cross-Coupling Reactions : The compound serves as a valuable building block in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules relevant in drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester, and what key reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester's reactivity with aryl halides or triflates. Key conditions include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, with yields varying based on ligand stability and steric effects .

- Solvent systems : Tetrahydrofuran (THF)/water mixtures or dioxane/ethanol combinations are preferred for solubility and reaction efficiency .

- Temperature : Reactions often proceed at 75–110°C under inert atmospheres to prevent boronic ester oxidation .

For example, a 94% yield was achieved using Pd(dppf)Cl₂ in THF/water at 75°C .

Q. How does the presence of the pinacol ester group affect the stability and reactivity of this boronic acid derivative under aqueous conditions?

The pinacol ester enhances stability by protecting the boronic acid from hydrolysis. UV-vis studies (e.g., at pH 7.27) show that the ester form reduces spontaneous degradation compared to free boronic acids. However, in the presence of oxidizing agents like H₂O₂, degradation occurs, marked by a shift in λmax from 290 nm to 405 nm due to byproduct formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., 332.2271 g/mol) confirms molecular formula integrity .

- NMR :

- ¹H NMR : Signals for the pyridine ring (δ 8.5–9.0 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).

- ¹³C NMR : Peaks for the methoxycarbonylamino group (δ 155–160 ppm) and boronic ester (δ 80–85 ppm) .

- UV-vis : Monitors reactivity in solution via absorption changes at 290 nm .

Advanced Research Questions

Q. When employing this compound in multi-component reactions, how do competing pathways (e.g., protodeboronation vs. cross-coupling) impact product distribution?

Protodeboronation (loss of the boronic group) competes with cross-coupling, particularly in polar aprotic solvents. Strategies to suppress this include:

- Low-temperature reactions (0–6°C storage of reagents to minimize side reactions) .

- Additives : Mg salts stabilize the boronic ester during microwave-assisted reactions, as shown in imidazopyridine syntheses .

For instance, microwave-assisted Suzuki coupling achieved >90% coupling efficiency by reducing reaction time and stabilizing intermediates .

Q. In cross-coupling reactions, how do variations in palladium catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) affect aryl-aryl bond formation efficiency?

- Pd(dppf)Cl₂ : Offers higher yields (94%) in sterically hindered systems due to robust π-backbonding with the dioxaborolane ring .

- Pd(PPh₃)₄ : Preferable for electron-deficient aryl partners, but may require longer reaction times (12–24 hours) .

- Contradictions : Lower yields (69%) reported with Pd(PPh₃)₄ in heterocyclic couplings highlight the need for substrate-specific optimization .

Q. What discrepancies exist in reported reaction yields for heterocyclic ring-forming reactions, and how can solvent polarity/temperature address these?

Discrepancies arise from solvent-dependent boronic ester stability:

- Polar solvents (e.g., DMF): Increase protodeboronation but enhance solubility for ring closure.

- Nonpolar solvents (e.g., toluene): Improve coupling efficiency but may precipitate intermediates. A case study showed that THF/water (3:1) at 75°C optimized both stability and reactivity in pyridine-based syntheses .

Q. How do Lewis acids (e.g., Mg salts) influence boronic ester stability during multi-step syntheses?

Mg²⁺ ions chelate the boronic ester, reducing unintended side reactions. In imidazopyridine synthesis, Mg(OAc)₂ preserved ester integrity during cyclization, enabling subsequent Suzuki coupling without purification . Chelation strategies are critical for one-pot, multi-step protocols.

Methodological Recommendations

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the ester. Avoid aqueous workups to prevent hydrolysis .

- Storage : Store at 0–6°C under nitrogen to prevent oxidation .

- Reaction monitoring : Employ UV-vis spectroscopy (λmax = 290 nm) to track degradation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.